molecular formula C14H12ClN3O2 B3840299 2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide

2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide

Cat. No.: B3840299
M. Wt: 289.71 g/mol
InChI Key: LIZZUWQXHJXGPL-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide is an organic compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline form and is insoluble in water but soluble in organic solvents like dimethylformamide and pyridine .

Preparation Methods

The synthesis of 2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide can be achieved through several methods:

Chemical Reactions Analysis

2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions typically involve changes in the oxidation state of the compound.

    Substitution Reactions: Common reagents for these reactions include halogens and other nucleophiles.

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of chitin in insects. This inhibition disrupts the molting process, leading to the death of the larvae. The compound primarily acts as a stomach poison but also has contact toxicity .

Comparison with Similar Compounds

2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide is unique due to its specific structure and mode of action. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-9-5-7-10(8-6-9)17-14(20)18-12-4-2-1-3-11(12)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZUWQXHJXGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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